molecular formula C18H22N8 B2517415 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2034566-39-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2517415
CAS No.: 2034566-39-5
M. Wt: 350.43
InChI Key: CEQJGFVJRRNPNZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused ring systems, including a cyclopenta[c]pyridazine and a pyrazolo[3,4-d]pyrimidine moiety, linked through a piperazine ring. The intricate structure of this compound makes it a valuable subject for research in various fields, including medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available resources .

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the cyclopenta[c]pyridazine core, which can be achieved through the condensation of malononitrile, hydrogen sulfide, and aldehydes . This intermediate is then subjected to further reactions to introduce the pyrazolo[3,4-d]pyrimidine moiety, typically through cyclization reactions involving appropriate precursors . The final step involves the coupling of the two heterocyclic systems via a piperazine linker, often using alkylating agents under basic conditions .

Industrial production of this compound may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the heterocyclic cores.

Comparison with Similar Compounds

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fused ring systems and the resulting bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-8-6-25(7-9-26)16-10-13-4-3-5-15(13)22-23-16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQJGFVJRRNPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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